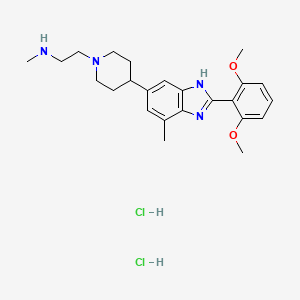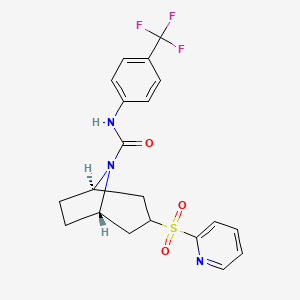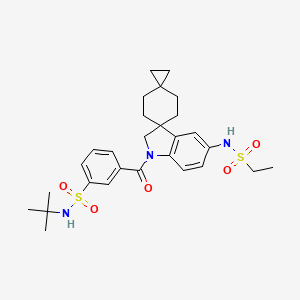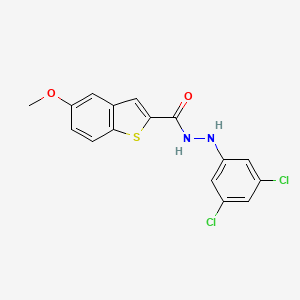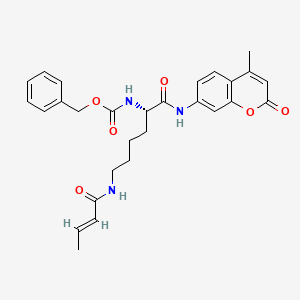
CrBKA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CrBKA, also known as crotonyl-BKA, is a fluorogenic small-molecule substrate of SIRT6, a member of the sirtuin family of proteins. Sirtuins are nicotinamide adenine dinucleotide-dependent lysine deacylases that play a crucial role in regulating metabolism and stress responses. This compound is used in scientific research to study the activity of SIRT6 and its role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
CrBKA can be synthesized through a multi-step process involving the coupling of crotonyl groups with a benzoyl-lysine-amine (BKA) scaffold. The reaction typically involves the use of protecting groups to ensure selective reactions at specific sites. The final product is obtained through deprotection and purification steps .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids and other building blocks to produce the desired compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
CrBKA primarily undergoes enzymatic reactions when used as a substrate for SIRT6. The key reaction involves the deacylation of the crotonyl group by SIRT6, resulting in the release of a fluorophore that can be detected and measured .
Common Reagents and Conditions
The enzymatic reaction typically requires the presence of nicotinamide adenine dinucleotide as a cofactor. The reaction is carried out under physiological conditions, with optimal pH and temperature to ensure maximum enzyme activity .
Major Products Formed
The major product formed from the enzymatic reaction of this compound with SIRT6 is a deacylated BKA scaffold along with the release of a fluorophore. This fluorophore can be detected using fluorescence spectroscopy, providing a quantitative measure of SIRT6 activity .
Scientific Research Applications
CrBKA is widely used in scientific research to study the activity and function of SIRT6. Some of its key applications include:
Biochemistry: this compound is used to investigate the enzymatic activity of SIRT6 and its role in deacylation reactions.
Cell Biology: Researchers use this compound to study the effects of SIRT6 on cellular processes such as DNA repair, gene expression, and metabolism.
Medicine: This compound is employed in drug discovery efforts to identify potential inhibitors or activators of SIRT6, which could have therapeutic implications for diseases such as cancer, diabetes, and neurodegeneration
Mechanism of Action
CrBKA exerts its effects by serving as a substrate for SIRT6. The enzyme recognizes and binds to the crotonyl group on this compound, catalyzing its deacylation. This reaction involves the transfer of the acyl group to nicotinamide adenine dinucleotide, resulting in the release of a fluorophore. The molecular targets of this compound are the active sites of SIRT6, where the deacylation reaction occurs .
Comparison with Similar Compounds
CrBKA is part of a family of fluorogenic small-molecule substrates designed to study sirtuin activity. Similar compounds include:
Acetyl-BKA (AcBKA): A substrate for SIRT2, used to study deacetylation reactions.
Succinyl-BKA (SuBKA): A substrate for SIRT5, used to study desuccinylation reactions.
Myristoyl-BKA (MyBKA): A substrate for SIRT6, similar to this compound but with a different acyl group.
This compound is unique in its specific interaction with SIRT6 and its ability to release a detectable fluorophore upon deacylation. This makes it a valuable tool for studying the enzymatic activity and biological functions of SIRT6 .
Properties
Molecular Formula |
C28H31N3O6 |
|---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
benzyl N-[(2S)-6-[[(E)-but-2-enoyl]amino]-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C28H31N3O6/c1-3-9-25(32)29-15-8-7-12-23(31-28(35)36-18-20-10-5-4-6-11-20)27(34)30-21-13-14-22-19(2)16-26(33)37-24(22)17-21/h3-6,9-11,13-14,16-17,23H,7-8,12,15,18H2,1-2H3,(H,29,32)(H,30,34)(H,31,35)/b9-3+/t23-/m0/s1 |
InChI Key |
MZNAVDKTIVTYMY-BSQRELMASA-N |
Isomeric SMILES |
C/C=C/C(=O)NCCCC[C@@H](C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC=CC(=O)NCCCCC(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-{2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one](/img/structure/B10857213.png)



![1-cyclopropyl-3-[(3R)-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]urea](/img/structure/B10857244.png)
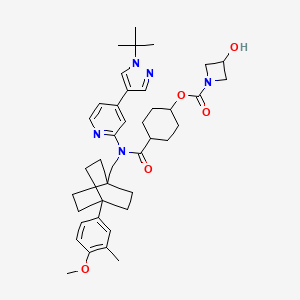
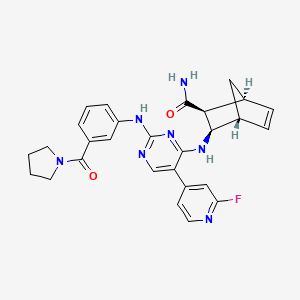
![N-[5-[3-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]propyl]-1,3,4-thiadiazol-2-yl]-2-(4-hydroxyphenyl)acetamide](/img/structure/B10857258.png)

![(5E)-3-cyclohexyl-5-[[4-[2-hydroxyethyl(methyl)amino]phenyl]methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B10857266.png)
